molecular formula C10H7NOS B13836449 2-Propenal, 3-(2-benzothiazolyl)-

2-Propenal, 3-(2-benzothiazolyl)-

Cat. No.: B13836449
M. Wt: 189.24 g/mol
InChI Key: AALNILXFCFRQMF-UHFFFAOYSA-N
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Description

2-Propenal, 3-(2-benzothiazolyl)- is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol It is characterized by the presence of a benzothiazole ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Propenal, 3-(2-benzothiazolyl)- may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(2-benzothiazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-Propenal, 3-(2-benzothiazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-Propenal, 3-(2-benzothiazolyl)-.

    2-Mercaptobenzothiazole: Another benzothiazole derivative with similar chemical properties.

    2-Phenylbenzothiazole: A compound with a phenyl group instead of a propenal group.

Uniqueness

2-Propenal, 3-(2-benzothiazolyl)- is unique due to the presence of the propenal group, which imparts distinct chemical reactivity and potential biological activity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)prop-2-enal

InChI

InChI=1S/C10H7NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-7H

InChI Key

AALNILXFCFRQMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC=O

Origin of Product

United States

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